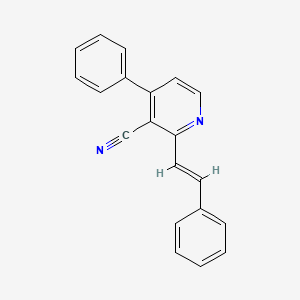![molecular formula C16H19N3O3 B5502593 4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)
4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane" is a compound with potential pharmacological significance, belonging to a class of compounds characterized by pyrazole and oxazepane rings. These compounds often exhibit unique chemical and physical properties due to their structural attributes.
Synthesis Analysis
Synthesis of similar compounds typically involves ring-opening followed by ring-closure reactions, with precursors like oxalates and carbonyl compounds. For instance, Halim and Ibrahim (2022) synthesized a structurally similar compound, involving initial ring opening and subsequent closure processes, utilizing different reagents under controlled conditions (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by specific bond lengths, angles, and the arrangement of the molecular framework. Techniques like Density Functional Theory (DFT) are often employed to predict and analyze these structural aspects. For example, a study by Viji et al. (2020) used DFT to analyze the molecular structure of a related compound, focusing on bond lengths and angles (Viji et al., 2020).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, such as nucleophilic attacks, due to their reactive sites. The chemical reactivity can be predicted using local reactivity descriptors and is influenced by the structure of the compound. Studies like those by Halim and Ibrahim (2022) highlight the reactivity of specific carbon atoms in similar compounds (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular arrangement. X-ray crystallography is a common technique used for analyzing these properties. For example, research on related compounds by Badshah et al. (2008) and others have detailed the crystal structures and associated physical properties (Badshah et al., 2008).
Chemical Properties Analysis
These compounds exhibit unique chemical properties like electrophilicity, nucleophilicity, and hydrogen bonding capacity. These properties are often evaluated through computational studies and spectroscopic analysis. For instance, studies by Viji et al. (2020) and Halim and Ibrahim (2022) have used computational methods to assess the electronic properties and chemical behaviors of similar compounds (Viji et al., 2020); (Halim & Ibrahim, 2022).
科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
Research involving similar compounds, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, focuses on molecular structure, spectroscopic data, and biological effects prediction through molecular docking results. These studies involve detailed quantum chemical calculations to understand the molecular parameters, charge transfer, and biological activity potential (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Diversity-Oriented Synthesis
Another study discusses the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This approach provides rapid access to structurally diverse compounds for biological screening, highlighting the utility of such compounds in generating bioactive molecular libraries (Nilesh Zaware, M. Laporte, R. Farid, Lei Liu, P. Wipf, P. Floreancig, 2011).
Synthesis and Spectral Analysis
Research on the synthesis and spectral analysis of novel compounds, such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, includes quantum studies and evaluations of thermodynamic properties. These studies are crucial for understanding the stability, reactivity, and potential applications of these compounds in various scientific fields (S. A. Halim, M. Ibrahim, 2022).
Anticancer and Antimicrobial Activity Studies
Some research focuses on the characterization of compounds for their potential biological functions, including antimicrobial and anticancer activities. Molecular docking studies play a significant role in predicting the interaction of these compounds with biological targets, aiding in the development of new therapeutic agents (A. Viji, B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Salian, 2020).
Safety and Hazards
特性
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-5-2-4-12(10-13)14-11-15(18-17-14)16(20)19-6-3-8-22-9-7-19/h2,4-5,10-11H,3,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOPLRVVQIAGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)



![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)
![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)
![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)